1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine
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Overview
Description
1-[3-(2-Chloro-6-methylphenoxy)propyl]pyrrolidine is an organic compound with the molecular formula C14H20ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorinated phenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine typically involves the reaction of 2-chloro-6-methylphenol with 3-chloropropylamine to form the intermediate 3-(2-chloro-6-methylphenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Chloro-6-methylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(2-Chloro-6-methylphenoxy)propyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxypropyl side chain may facilitate binding to hydrophobic pockets within proteins, while the pyrrolidine ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine
- 1-[3-(2-Bromo-6-methylphenoxy)propyl]pyrrolidine
- 1-[3-(2-Fluoro-6-methylphenoxy)propyl]pyrrolidine
Comparison: 1-[3-(2-Chloro-6-methylphenoxy)propyl]pyrrolidine is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which can influence its binding affinity and selectivity for certain biological targets. Compared to its brominated or fluorinated analogs, the chloro derivative may exhibit different reactivity and stability, impacting its suitability for various applications.
Properties
IUPAC Name |
1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-6-4-7-13(15)14(12)17-11-5-10-16-8-2-3-9-16/h4,6-7H,2-3,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXOPDCSBVADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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